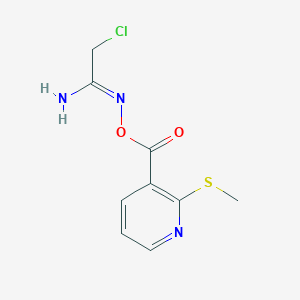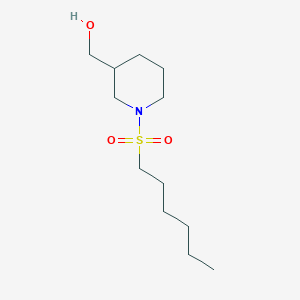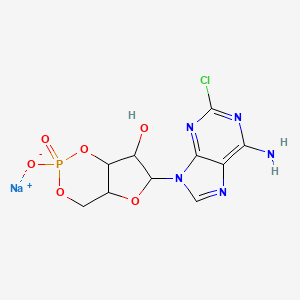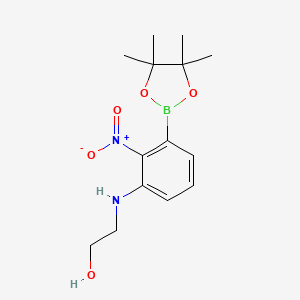
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester typically involves multiple steps. One common method starts with the preparation of 2-methylthio-pyridine-3-carboxylic acid. This can be achieved through the reaction of pyridine-3-carboxylic acid with methylthiol in the presence of a suitable catalyst .
This can be done by reacting the 2-methylthio-pyridine-3-carboxylic acid with an appropriate amine and chloroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the (1-amino-2-chloroethenylidenamino) group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio-pyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-Methylpyridine-3-carboxylic acid: Similar structure but lacks the methylthio group.
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid: Contains a similar pyridine ring but with different substituents.
Uniqueness
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
252914-63-9 |
|---|---|
Formule moléculaire |
C9H10ClN3O2S |
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
Clé InChI |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
